N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline-based acetamide derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with ethyl and 4-ethylbenzoyl groups at positions 6 and 3, respectively. The acetamide side chain is linked to a 3-chloro-4-methylphenyl group, enhancing its steric and electronic complexity.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN2O3/c1-4-19-7-10-21(11-8-19)28(34)24-16-32(26-13-9-20(5-2)14-23(26)29(24)35)17-27(33)31-22-12-6-18(3)25(30)15-22/h6-16H,4-5,17H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUPRMXJVCIKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, which includes a chloro-substituted aromatic ring and a quinoline moiety, suggests various biological activities. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 487.0 g/mol. It features a chloro-substituted aromatic ring and a quinoline derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H27ClN2O3 |
| Molecular Weight | 487.0 g/mol |
| CAS Number | 895650-86-9 |
Antimicrobial Activity
Research indicates that compounds with quinoline structures often exhibit antimicrobial properties. A study assessing the antibacterial efficacy of similar quinoline derivatives found significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. A related compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways.
Case Study:
In a comparative study, this compound was tested alongside known anticancer agents. Results showed that it significantly reduced cell viability at concentrations as low as 10 µM.
Anti-inflammatory Activity
The anti-inflammatory effects of quinoline derivatives have also been documented. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This activity may be attributed to the modulation of NF-kB signaling pathways.
The biological activity of this compound is likely mediated through multiple pathways:
- DNA Interaction: Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways within bacteria and cancer cells.
- Cytokine Modulation: The downregulation of inflammatory cytokines suggests a potential for treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other acetamide-quinoline hybrids and N-substituted arylacetamides. Below is a detailed comparison based on substituent variations, synthesis, and physicochemical properties.
Substituent Variations and Structural Analogues
Physicochemical and Structural Properties
- Crystallography: The target compound’s ethylbenzoyl group may induce greater planarity in the quinoline core compared to benzenesulfonyl analogues (), which could enhance π-π stacking.
- Hydrogen Bonding : Unlike the compound, which forms N–H⋯O dimers due to pyrazole and dichlorophenyl groups, the target compound’s chloro-methylphenyl substituent may limit hydrogen bonding, favoring hydrophobic interactions.
- Melting Points : ’s compound melts at 473–475 K, while AJ5d () lacks reported data. The target compound’s m.p. is expected to be higher due to increased rigidity from the ethylbenzoyl group.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?
- Answer : Microwave-assisted synthesis is effective for similar acetamide derivatives, reducing reaction times and improving yields compared to conventional thermal methods. For example, amide bond formation can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base . Additionally, cyclization steps involving 1,4-dihydroquinolin-4-one intermediates may require controlled temperature (e.g., 273 K) to minimize side reactions .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use a multi-spectroscopic approach:
- 1H/13C NMR : Confirm aromatic proton environments (e.g., 4-ethylbenzoyl substituents) and acetamide backbone connectivity .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) with deviations within ±0.5% of theoretical values .
- X-ray crystallography : Resolve conformational ambiguities, such as dihedral angles between the quinolinone and chlorophenyl groups, as seen in related structures .
Q. What solvent systems are suitable for purification and crystallization?
- Answer : Dichloromethane or methylene chloride is commonly used for slow evaporation crystallization, yielding high-purity single crystals. For polar byproducts, aqueous washes (e.g., saturated NaHCO₃ or brine) followed by organic layer drying (MgSO₄) are recommended .
Advanced Research Questions
Q. How do steric and electronic effects influence the conformational flexibility of the 1,4-dihydroquinolin-4-one core?
- Answer : X-ray studies of analogous compounds reveal that steric repulsion between the 4-ethylbenzoyl and chlorophenyl groups induces rotational flexibility. Dihedral angles between the quinolinone and phenyl rings range from 44.5° to 77.5°, depending on substituent bulk . Computational modeling (DFT) can predict energy barriers for rotation, aiding in rational drug design .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
- Answer : Cross-validate using complementary techniques:
- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of the acetamide group) that may obscure peak splitting .
- 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals and confirm spatial proximity of substituents .
- Elemental analysis : Confirm stoichiometry when mass spectra show ambiguous adducts .
Q. How can researchers assess the compound’s potential as a kinase inhibitor or anticonvulsant?
- Answer :
- In vitro assays : Screen against target kinases (e.g., EGFR) using fluorescence polarization or ATPase activity assays. For anticonvulsant activity, use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .
- Docking studies : Map the 4-ethylbenzoyl group into hydrophobic pockets of kinase domains (e.g., PDB 1M17) using AutoDock Vina .
- ADME profiling : Evaluate metabolic stability in liver microsomes and blood-brain barrier permeability via PAMPA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
